Cas no 52201-03-3 (4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride)

4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- EN300-727893
- 52201-03-3
- 4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl fluoride
- 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride
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- Inchi: 1S/C8H6F4O2S/c9-8(10,11)5-6-1-3-7(4-2-6)15(12,13)14/h1-4H,5H2
- InChI Key: HJOGUKLAZXWBSP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CC(F)(F)F)(=O)(=O)F
Computed Properties
- Exact Mass: 242.00246325g/mol
- Monoisotopic Mass: 242.00246325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 3.7
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-727893-1.0g |
4-(2,2,2-trifluoroethyl)benzene-1-sulfonyl fluoride |
52201-03-3 | 1g |
$0.0 | 2023-06-06 |
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
Additional information on 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride
4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride: A Comprehensive Overview
The compound with CAS No. 52201-03-3, commonly referred to as 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a sulfonyl fluoride group with a trifluoroethyl-substituted benzene ring. The sulfonyl fluoride functional group is known for its reactivity and versatility in various chemical transformations, making this compound a valuable building block in modern organic chemistry.
Recent advancements in synthetic methodologies have further highlighted the potential of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride in constructing complex molecular architectures. Researchers have demonstrated its utility in the synthesis of biologically active compounds, where the trifluoroethyl group contributes to enhanced stability and bioavailability. Moreover, the sulfonyl fluoride moiety serves as an excellent leaving group in nucleophilic substitution reactions, enabling the construction of diverse heterocyclic frameworks.
In terms of physical properties, 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride exhibits a melting point of approximately 65°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF is moderate, facilitating its use in solution-phase reactions. The compound's stability under thermal and photochemical conditions has also been thoroughly investigated, with studies indicating that it remains stable under ambient conditions but undergoes decomposition at elevated temperatures.
The synthesis of 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride typically involves a multi-step process that begins with the preparation of the corresponding benzene sulfonic acid derivative. This is followed by fluorination using selectfluor or other fluorinating agents to introduce the sulfonyl fluoride group. The introduction of the trifluoroethyl substituent is achieved through nucleophilic aromatic substitution or coupling reactions, depending on the specific synthetic pathway employed.
One of the most promising applications of this compound lies in its use as an intermediate in the pharmaceutical industry. The trifluoroethyl group imparts unique electronic and steric properties to the molecule, making it an ideal candidate for drug design. Recent studies have explored its role in inhibiting key enzymes involved in metabolic disorders and inflammatory diseases, showcasing its potential as a lead compound for therapeutic development.
In addition to its pharmaceutical applications, 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride has found utility in materials science as a precursor for advanced polymers and coatings. Its ability to undergo controlled polymerization reactions has led to the development of high-performance materials with tailored mechanical and thermal properties.
From an environmental standpoint, the compound's ecological impact has been a subject of recent research. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions; however, further investigations are warranted to fully understand its long-term environmental fate and potential risks.
In conclusion, 4-(2,2,2-Trifluoroethyl)benzene-1-sulfonyl fluoride (CAS No. 52201-03-3) stands as a testament to the ingenuity of modern chemical synthesis and its vast potential across multiple disciplines. As research continues to uncover new applications and optimize synthetic routes for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.
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